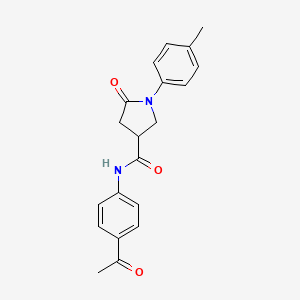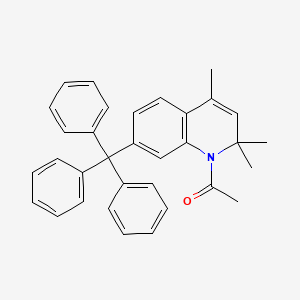![molecular formula C26H27N3O4S B11642987 Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate](/img/structure/B11642987.png)
Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis. The presence of multiple functional groups, including a cyano group, a carboxylate ester, and a sulfanyl group, makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the bipyridine core and introduce the various functional groups through a series of reactions. Key steps may include:
Nitration and Reduction: Introducing the cyano group through nitration followed by reduction.
Esterification: Forming the carboxylate ester group via esterification reactions.
Thioether Formation: Adding the sulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Corresponding amides or esters.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Ethyl 2-[(2-butoxy)-2-oxoethyl]sulfanyl-2,2-difluoroacetate
- Ethyl 3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-{[(tert-butoxy)carbonyl]amino}propanoate
Uniqueness
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is unique due to its bipyridine core, which is not commonly found in similar compounds. This core structure provides distinct coordination properties and potential for diverse applications in catalysis and material science.
属性
分子式 |
C26H27N3O4S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
ethyl 6-(2-butoxy-2-oxoethyl)sulfanyl-5-cyano-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-3-5-14-33-21(30)17-34-25-20(15-27)22(19-12-9-13-28-16-19)23(26(31)32-4-2)24(29-25)18-10-7-6-8-11-18/h6-13,16,22,29H,3-5,14,17H2,1-2H3 |
InChI 键 |
OTQKBKNWPVMJLG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CN=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642929.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11642938.png)
![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)

![3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11642961.png)
![4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11642963.png)
![4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11642967.png)
![3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11642973.png)
![N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11642986.png)
![(5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11642996.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643002.png)
![4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11643005.png)
